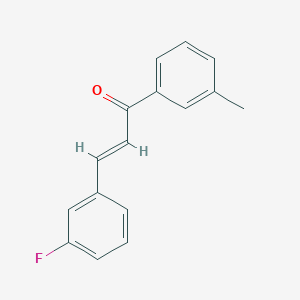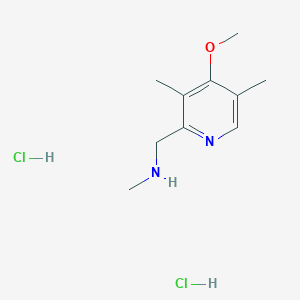
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, also known as BCD-7, is a boron-containing phenolic compound that has been studied for its potential applications in scientific research. It is a small molecule that has been found to possess a wide range of biochemical and physiological activities, including the inhibition of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions for BCD-7.
科学研究应用
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been studied for its potential applications in scientific research. It has been found to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to modulate cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in the regulation of gene expression. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to inhibit the growth of cancer cells, suggesting that it may have potential applications in cancer treatment.
作用机制
The mechanism of action of 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is not fully understood. However, it is thought to involve the inhibition of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the regulation of inflammation. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to modulate the MAPK and NF-κB pathways, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to possess a wide range of biochemical and physiological activities. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to modulate cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in the regulation of gene expression. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to inhibit the growth of cancer cells, suggesting that it may have potential applications in cancer treatment.
实验室实验的优点和局限性
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and handle. It is also relatively stable and has a low toxicity profile. However, 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol also has some limitations. For example, it is not soluble in water, which can make it difficult to use in certain experiments.
未来方向
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has potential applications in a variety of scientific research areas. It could be used to study the regulation of inflammation, gene expression, and cell signaling pathways. It could also be used to develop new treatments for cancer and other diseases. Additionally, 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used to develop new drugs and drug delivery systems. Finally, 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used to develop new materials for use in medical devices and diagnostics.
合成方法
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been synthesized using a variety of methods. The most common method is the reaction of 2,6-dichlorophenol and 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl chloride, which yields 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol as the major product. Other methods include the reaction of 2,6-dichlorophenol and 4-chloro-3,5-dimethyl-1,3,2-dioxaborinan-2-yl chloride, as well as the reaction of 2,6-dichlorophenol and 4-chloro-3-methyl-1,3,2-dioxaborinan-2-yl chloride.
属性
IUPAC Name |
2,6-dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BCl2O3/c1-7-6-12(2,3)18-13(17-7)8-4-9(14)11(16)10(15)5-8/h4-5,7,16H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSABBVYMSMVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














